molecular formula C12H10ClN5 B12895519 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole CAS No. 62537-96-6

4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole

Cat. No.: B12895519
CAS No.: 62537-96-6
M. Wt: 259.69 g/mol
InChI Key: KJAIVUHPIWWAJP-UHFFFAOYSA-N
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Description

4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a combination of pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 4-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate. Finally, the cyclization of this intermediate with hydrazine hydrate yields the desired this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to its combination of pyrazole and triazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

62537-96-6

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-1,2,4-triazole

InChI

InChI=1S/C12H10ClN5/c1-8-11(9-2-4-10(13)5-3-9)12(17-16-8)18-6-14-15-7-18/h2-7H,1H3,(H,16,17)

InChI Key

KJAIVUHPIWWAJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N2C=NN=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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